Cas no 524927-22-8 (2-(3-Methoxyphenyl)quinoline-4-carbohydrazide)

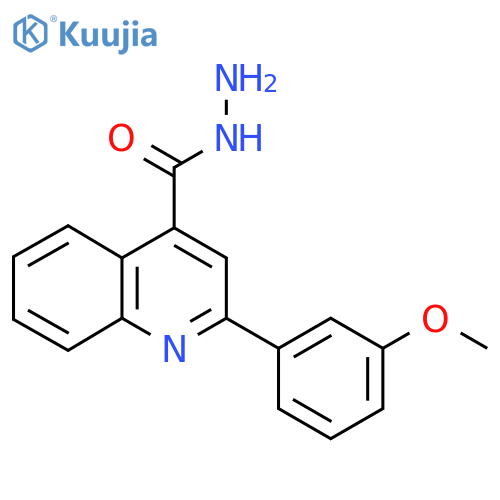

524927-22-8 structure

商品名:2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

CAS番号:524927-22-8

MF:C17H15N3O2

メガワット:293.319903612137

MDL:MFCD02373523

CID:4714990

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 2-(3-methoxyphenyl)quinoline-4-carbohydrazide

- BBL016568

- STK424587

- ST50938587

- R5867

- 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

-

- MDL: MFCD02373523

- インチ: 1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21)

- InChIKey: PLHPNYOTIABGDN-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=CC(=C1)C1C=C(C(NN)=O)C2C=CC=CC=2N=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 390

- トポロジー分子極性表面積: 77.2

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM262198-5g |

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |

524927-22-8 | 97% | 5g |

$766 | 2021-08-18 | |

| abcr | AB379946-5g |

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide; . |

524927-22-8 | 5g |

€1037.00 | 2025-02-27 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390569-250mg |

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |

524927-22-8 | 97% | 250mg |

¥1612.00 | 2024-05-10 | |

| TRC | M010148-100mg |

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |

524927-22-8 | 100mg |

$ 185.00 | 2022-06-04 | ||

| abcr | AB379946-500mg |

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide; . |

524927-22-8 | 500mg |

€333.00 | 2025-02-27 | ||

| abcr | AB379946-1g |

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide; . |

524927-22-8 | 1g |

€397.00 | 2025-02-27 | ||

| A2B Chem LLC | AJ01669-1g |

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |

524927-22-8 | >95% | 1g |

$578.00 | 2024-04-19 | |

| A2B Chem LLC | AJ01669-500mg |

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |

524927-22-8 | >95% | 500mg |

$523.00 | 2024-04-19 | |

| A2B Chem LLC | AJ01669-10g |

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |

524927-22-8 | >95% | 10g |

$1550.00 | 2024-04-19 | |

| abcr | AB379946-10g |

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide; . |

524927-22-8 | 10g |

€1517.00 | 2025-02-27 |

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

524927-22-8 (2-(3-Methoxyphenyl)quinoline-4-carbohydrazide) 関連製品

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:524927-22-8)2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

清らかである:99%

はかる:1g

価格 ($):320.0